

In-Depth Technical Guide: ATC0175

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Compound of Interest

Compound Name: ATC0175

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Compound Overview

ATC0175 is a potent, selective, and orally active non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).^{[1][2][3]} Chemically identified as N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide, it is also available as a hydrochloride salt.^{[1][4]} **ATC0175** has demonstrated significant potential in preclinical studies for the treatment of anxiety and depression.^{[2][3][5]} In addition to its high affinity for the MCH1 receptor, it also exhibits notable affinity for the serotonin receptors 5-HT1A and 5-HT2B.^{[1][3]}

Chemical Properties

Property	Value	Reference
Chemical Name	N-[cis-4-[[4-(Dimethylamino)-2-quinazoliny]]amino]cyclohexyl]-3,4-difluorobenzamide	[4]
Molecular Formula	C23H25F2N5O (Free Base)	[6]
C23H26ClF2N5O (HCl Salt)	[4]	
Molecular Weight	425.48 g/mol (Free Base)	[6]
461.94 g/mol (HCl Salt)	[4]	
CAS Number	509118-03-0 (Free Base)	[6]
510733-97-8 (HCl Salt)	[4]	
Appearance	Solid, Powder	[1][7]
Purity	≥98% (HPLC)	[7]
Solubility	Soluble in DMSO (to 10 mM) and ethanol (to 25 mM)	[4]
Storage	Store at 2-8°C	[7]

Biological Activity and Quantitative Data

ATC0175 is a potent antagonist of the MCH1 receptor, with significantly lower affinity for the MCH2 receptor.[1][3] Functional assays have confirmed its antagonist activity, demonstrating its ability to inhibit MCH-induced signaling.[1][2] The compound also displays high affinity for serotonin receptors 5-HT1A and 5-HT2B.[1][3]

In Vitro Receptor Affinity and Functional Activity

Target	Assay Type	Species	IC50 (nM)	Reference
MCH1 Receptor	Receptor Binding	Human	7.23 ± 0.59	[2]
MCH1 Receptor	GTPyS Binding	Human	13.5 ± 0.78	[2]
MCH2 Receptor	Not specified	Not specified	>10,000	[3]
5-HT1A Receptor	Not specified	Not specified	16.9	[1][3]
5-HT2B Receptor	Not specified	Not specified	9.66	[1][3]

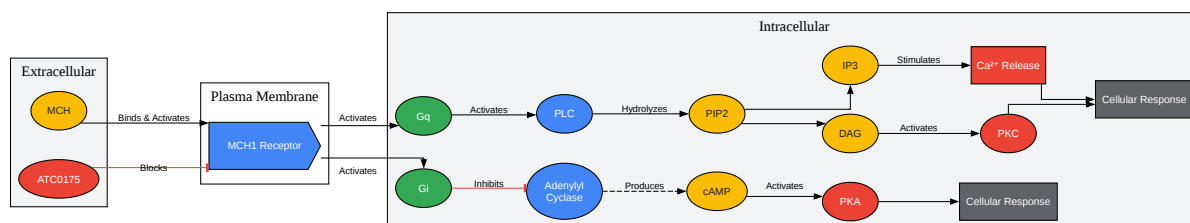
Signaling Pathways

The melanin-concentrating hormone receptor 1 (MCH1) is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[8][9][10] **ATC0175**, as a noncompetitive antagonist, blocks the downstream signaling cascades initiated by the binding of melanin-concentrating hormone (MCH) to the MCH1 receptor.[1]

Upon activation by MCH, the MCH1 receptor initiates two main signaling pathways:

- Gq-mediated pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses.[9]
- Gi-mediated pathway: The Gi protein, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA).

The combined effects of these pathways are implicated in the regulation of neuronal excitability, appetite, and mood.



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MCH1 Receptor Signaling Pathway

Experimental Protocols

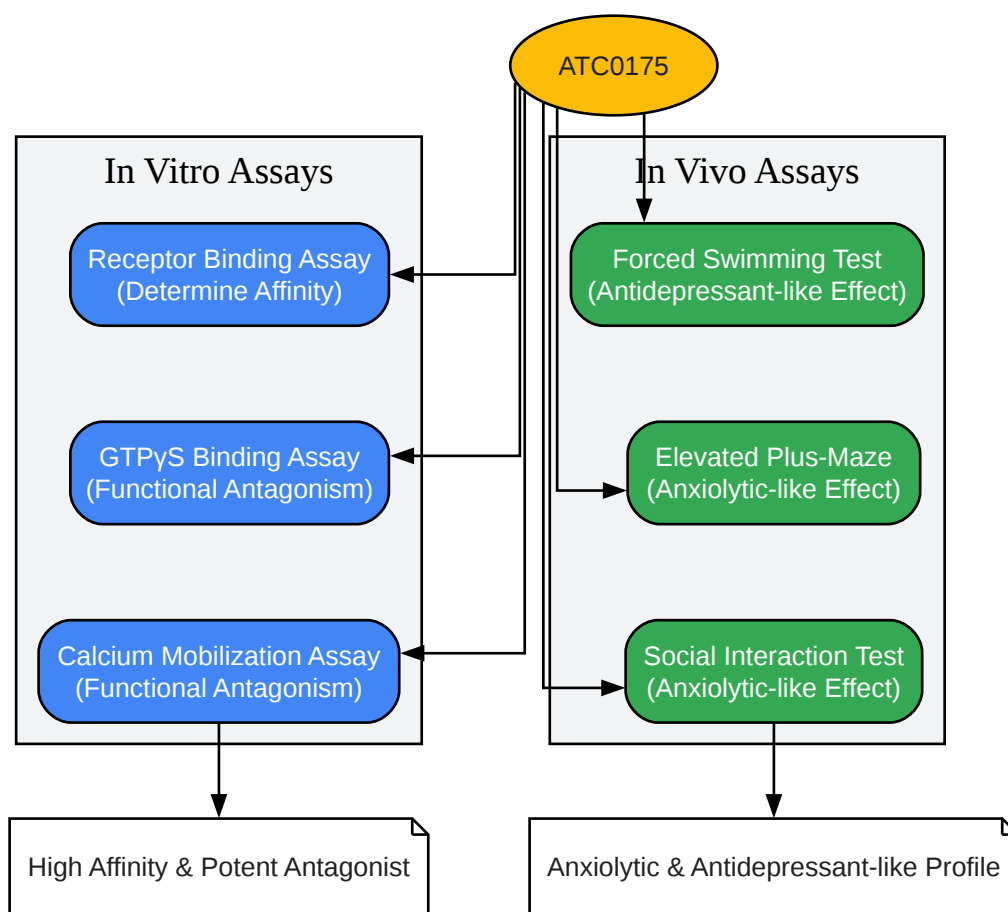
The following are detailed methodologies for key experiments cited in the evaluation of **ATC0175**.

In Vitro Assays

- Objective: To determine the binding affinity of **ATC0175** for the human MCH1 receptor.
- Methodology:
 - Receptor Source: Membranes from CHO cells stably expressing the human MCH1 receptor.[8]
 - Radioligand: [¹²⁵I]-MCH.
 - Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EDTA, and 0.1% bovine serum albumin.
 - Procedure:

- Cell membranes (10-20 µg of protein) are incubated with the radioligand (at a concentration near its K_d, e.g., 50 pM) and various concentrations of **ATC0175** in a total volume of 200 µL.
- Incubation is carried out for 60 minutes at room temperature.
- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in 0.5% polyethylenimine.
- Filters are washed three times with 4 mL of ice-cold assay buffer.
- The radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MCH (e.g., 1 µM). The IC₅₀ value, the concentration of **ATC0175** that inhibits 50% of specific radioligand binding, is calculated using non-linear regression analysis.[\[2\]](#)
- Objective: To assess the functional antagonist activity of **ATC0175** at the MCH1 receptor.
- Methodology:
 - Receptor Source: Membranes from CHO cells stably expressing the human MCH1 receptor.[\[2\]](#)
 - Radioligand: [³⁵S]GTPyS.
 - Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM dithiothreitol.
 - Procedure:
 - Cell membranes (10 µg of protein) are pre-incubated with various concentrations of **ATC0175** for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM).
 - MCH is then added to a final concentration of 100 nM, followed immediately by [³⁵S]GTPyS (e.g., 0.1 nM).
 - The incubation is continued for 60 minutes at 30°C.

- The reaction is terminated by rapid filtration through glass fiber filters.
- Filters are washed with ice-cold buffer.
- The radioactivity is measured by liquid scintillation counting.
- Data Analysis: The IC50 value is determined by calculating the concentration of **ATC0175** that inhibits 50% of the MCH-stimulated [³⁵S]GTPγS binding.[\[2\]](#)
- Objective: To further characterize the functional antagonism of **ATC0175** by measuring its effect on MCH-induced intracellular calcium release.[\[1\]](#)
- Methodology:
 - Cell Line: HEK293 cells stably expressing the human MCH1 receptor.
 - Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
 - Procedure:
 - Cells are seeded in 96-well plates and grown to confluence.
 - The cells are loaded with the calcium indicator dye for 60 minutes at 37°C.
 - After washing, the cells are pre-incubated with various concentrations of **ATC0175** or vehicle for 15 minutes.
 - The plate is placed in a fluorescence imaging plate reader (FLIPR).
 - MCH is added to stimulate the cells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
 - Data Analysis: The antagonist effect of **ATC0175** is quantified by its ability to reduce the MCH-induced peak fluorescence response. The IC50 value is calculated.



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Experimental Workflow for **ATC0175** Evaluation

In Vivo Assays

- Objective: To evaluate the antidepressant-like effects of **ATC0175** in rodents.[2]
- Methodology:
 - Animals: Male Sprague-Dawley rats.
 - Apparatus: A transparent cylindrical container (40 cm high, 20 cm in diameter) filled with water ($25 \pm 1^\circ\text{C}$) to a depth of 30 cm.
 - Procedure:

- Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the test.
- On the test day, **ATC0175** is administered orally at doses of 1, 3, and 10 mg/kg, 60 minutes before the test.[\[3\]](#)
- Rats are then placed in the water for a 5-minute test session.
- The duration of immobility (floating without struggling) is recorded by a trained observer.
- Data Analysis: The immobility time is compared between the vehicle-treated and **ATC0175**-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[\[2\]](#)
- Objective: To assess the anxiolytic-like properties of **ATC0175**.[\[2\]](#)
- Methodology:
 - Animals: Male Wistar rats.
 - Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm above the floor.
 - Procedure:
 - **ATC0175** is administered orally 60 minutes prior to the test.
 - Each rat is placed in the center of the maze, facing an open arm.
 - The behavior of the rat is recorded for 5 minutes.
 - The number of entries into and the time spent in the open and closed arms are measured.
 - Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to the total number of entries is considered an index of anxiolytic activity.[\[2\]](#)

- Objective: To further evaluate the anxiolytic potential of **ATC0175** in a more ethological model of anxiety.[2]
- Methodology:
 - Animals: Male Sprague-Dawley rats.
 - Apparatus: A dimly lit, open-field arena.
 - Procedure:
 - Rats are housed individually for 5 days prior to the test.
 - **ATC0175** is administered orally 60 minutes before the test.
 - Pairs of unfamiliar rats from different home cages but the same treatment group are placed in the arena.
 - Their social interaction behaviors (e.g., sniffing, grooming, following) are recorded for 10 minutes.
 - Data Analysis: An increase in the total time spent in active social interaction is indicative of an anxiolytic effect.[2]

Conclusion

ATC0175 is a well-characterized MCH1 receptor antagonist with a promising preclinical profile as a potential therapeutic agent for anxiety and depression. Its high affinity and functional antagonism at the MCH1 receptor, coupled with its efficacy in established animal models, underscore its potential. The additional activity at serotonin receptors may also contribute to its overall pharmacological effects. Further research is warranted to fully elucidate its mechanism of action and to translate these preclinical findings into clinical applications.

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